molecular formula C20H19ClN2O3 B13059810 Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate

Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate

Cat. No.: B13059810
M. Wt: 370.8 g/mol
InChI Key: QPAUUXQWNYKYRX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate typically involves the reaction of tert-butyl 2-chloropyridin-4-ylcarbamate with naphthalen-1-ylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding naphthalen-1-ylcarbamate derivatives.

    Reduction: Formation of reduced naphthalen-1-ylcarbamate derivatives.

    Substitution: Formation of substituted naphthalen-1-ylcarbamate derivatives.

Scientific Research Applications

Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloropyridin-4-ylcarbamate
  • Tert-butyl 3-allyl-4-chloropyridin-2-ylcarbamate
  • Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloropyridin-4-yloxy)naphthalen-1-ylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a chloropyridinyl group, and a naphthalenylcarbamate group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

tert-butyl N-[4-(2-chloropyridin-4-yl)oxynaphthalen-1-yl]carbamate

InChI

InChI=1S/C20H19ClN2O3/c1-20(2,3)26-19(24)23-16-8-9-17(15-7-5-4-6-14(15)16)25-13-10-11-22-18(21)12-13/h4-12H,1-3H3,(H,23,24)

InChI Key

QPAUUXQWNYKYRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)OC3=CC(=NC=C3)Cl

Origin of Product

United States

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